

# Infigratinib's Mechanism of Action on FGFR2 Fusions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Infigratinib |           |
| Cat. No.:            | B612010      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth exploration of the mechanism of action of **infigratinib**, a selective tyrosine kinase inhibitor (TKI), with a specific focus on its activity against Fibroblast Growth Factor Receptor 2 (FGFR2) fusions. **Infigratinib** has demonstrated significant clinical activity in patients with cholangiocarcinoma harboring FGFR2 fusions.[1][2] [3] This document details the molecular interactions, effects on downstream signaling pathways, and the preclinical and clinical evidence supporting its therapeutic rationale. Methodologies for key experimental assays are provided to facilitate further research and development in this area.

## Introduction to FGFR2 Fusions and Infigratinib

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and survival. [4] Genetic alterations in FGFRs, such as gene fusions, can lead to constitutive, ligand-independent activation of the receptor, driving oncogenesis in various cancers.[5][6] FGFR2 fusions are particularly prevalent in intrahepatic cholangiocarcinoma, occurring in approximately 10-16% of cases.[4][7] These fusions result from chromosomal rearrangements that join the N-terminal portion of FGFR2, including the kinase domain, with a fusion partner protein, leading to dimerization and constitutive activation of downstream signaling pathways. [5][6]



**Infigratinib** (formerly BGJ398) is an orally bioavailable, potent, and selective inhibitor of FGFR1, FGFR2, and FGFR3.[5][8][9] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain and thereby blocking its catalytic activity.[5][10] This inhibition effectively abrogates the downstream signaling cascades that promote tumor cell growth and survival.[4]

# Core Mechanism of Action Molecular Interaction with the FGFR2 Kinase Domain

Infigratinib functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[5]
[10] Structural and molecular modeling studies have elucidated the specific interactions
between infigratinib and the ATP-binding cleft of FGFR2.[11] The binding of infigratinib
prevents the autophosphorylation of the receptor, a critical step in its activation, and
subsequently blocks the phosphorylation of downstream signaling molecules.[11]

## **Inhibition of Downstream Signaling Pathways**

The constitutive activation of FGFR2 fusions leads to the persistent activation of several key downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Infigratinib's inhibition of the FGFR2 kinase effectively shuts down these pathways. The primary pathways affected are:

- Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutive FGFR2 signaling leads to the phosphorylation and activation of FRS2 (FGFR substrate 2), which in turn recruits Grb2 and Sos, leading to the activation of Ras and the subsequent MAPK cascade.[8] Infigratinib treatment leads to a marked reduction in the phosphorylation of FRS2 and ERK.[8]
- PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Activated FGFR2 can also signal through the PI3K-Akt pathway.[8] Inhibition by **infigratinib** has been shown to decrease the phosphorylation of Akt.[8]
- PLCy-PKC Pathway: This pathway is involved in cell migration and invasion. While less
  commonly the primary focus in the context of infigratinib's anti-proliferative effects, it is
  another downstream effector of FGFR signaling.[8]





Click to download full resolution via product page

Figure 1: FGFR2 Fusion Signaling Pathway.





Click to download full resolution via product page

Figure 2: Infigratinib Inhibition Mechanism.

## **Quantitative Data**

The potency and efficacy of **infigratinib** have been quantified through various preclinical and clinical studies.

# **Table 1: In Vitro Inhibitory Activity of Infigratinib**



| Target                         | Assay Type                      | IC50 (nM) | Reference |
|--------------------------------|---------------------------------|-----------|-----------|
| FGFR1                          | Biochemical                     | 0.9       | [8]       |
| FGFR2                          | Biochemical                     | 1.4       | [8]       |
| FGFR3                          | Biochemical                     | 1.0       | [8]       |
| FGFR4                          | Biochemical                     | 60        | [8]       |
| VEGFR2                         | Biochemical                     | 180       | [8]       |
| FGFR1                          | Cellular<br>Autophosphorylation | <7        | [2]       |
| FGFR2                          | Cellular<br>Autophosphorylation | <7        | [2]       |
| FGFR3                          | Cellular<br>Autophosphorylation | <7        | [2]       |
| FGFR4                          | Cellular<br>Autophosphorylation | 22.5      | [2]       |
| BaF3 cells expressing FGFR1    | Cell Proliferation              | 10        | [2]       |
| BaF3 cells expressing FGFR2    | Cell Proliferation              | 11        | [2]       |
| BaF3 cells expressing<br>FGFR3 | Cell Proliferation              | 14        | [2]       |

Table 2: Clinical Efficacy of Infigratinib in FGFR2 Fusion-Positive Cholangiocarcinoma (Phase II Study - NCT02150967)



| Parameter                                 | Value                               | Reference      |
|-------------------------------------------|-------------------------------------|----------------|
| Objective Response Rate (ORR)             | 23.1% (95% CI, 15.6%-32.2%)         | [1][2][12][13] |
| Complete Response (CR)                    | 0.9% (1 patient)                    | [13]           |
| Partial Response (PR)                     | 22.2% (24 patients)                 | [12][13]       |
| Stable Disease (SD)                       | 61.1% (66 patients)                 | [1]            |
| Median Duration of Response (DOR)         | 5.0 months (95% CI, 0.9-19.1)       | [1][13]        |
| Median Progression-Free<br>Survival (PFS) | 7.3 months (95% CI, 5.6-7.6)        | [1][13]        |
| Median Overall Survival (OS)              | 12.2 months (95% CI, 10.7-<br>14.9) | [1]            |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of **infigratinib**.

# Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the affinity of an inhibitor for a kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.

#### Materials:

- FGFR2 Kinase (recombinant)
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer (Alexa Fluor™ 647-labeled)



- Kinase Buffer
- Infigratinib (or other test compounds)
- 384-well assay plates

#### Procedure:

- Compound Preparation: Prepare serial dilutions of **infigratinib** in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
- Kinase/Antibody Mixture Preparation: Prepare a solution containing the FGFR2 kinase and the Eu-anti-Tag antibody in kinase buffer.
- Tracer Preparation: Prepare a solution of the kinase tracer in kinase buffer.
- Assay Assembly: a. Add 5 μL of the diluted infigratinib solution to the wells of a 384-well plate. b. Add 5 μL of the kinase/antibody mixture to each well. c. Add 5 μL of the tracer solution to each well to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring timeresolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
- Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit
  the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Cellular Viability Assay (MTT Assay)**

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

#### Materials:

 FGFR2 fusion-positive cholangiocarcinoma cell line (e.g., cell lines derived from patientderived xenografts)



- Complete cell culture medium
- Infigratinib
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates

#### Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **infigratinib** for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.
- MTT Addition: After the treatment period, add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Add 100  $\mu$ L of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
   Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

## In Vivo Tumor Xenograft Model

Patient-derived xenograft (PDX) models are valuable for assessing the in vivo efficacy of anticancer agents.

Materials:

## Foundational & Exploratory





- Immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma mice)
- FGFR2 fusion-positive cholangiocarcinoma tumor tissue from a patient or a PDX line
- Infigratinib formulated for oral administration
- Vehicle control

#### Procedure:

- Tumor Implantation: Subcutaneously implant small fragments of the tumor tissue into the flank of the immunodeficient mice.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **infigratinib** orally to the treatment group at a specified dose and schedule (e.g., once daily). Administer the vehicle to the control group.
- Efficacy Evaluation: Measure tumor volumes and body weights regularly throughout the study.
- Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like p-ERK).





Click to download full resolution via product page

Figure 3: Experimental Workflow for a Cell Viability Assay.



## **Mechanisms of Resistance**

Despite the initial efficacy of **infigratinib**, acquired resistance can develop, limiting long-term clinical benefit. The primary mechanism of resistance is the emergence of secondary mutations within the FGFR2 kinase domain. These mutations can interfere with the binding of **infigratinib** to the ATP pocket.

Commonly observed resistance mutations include:

- Gatekeeper mutations (e.g., V564F): These mutations are located at the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site. A mutation to a bulkier amino acid can sterically hinder the binding of infigratinib.[14]
- Molecular brake mutations (e.g., N550K): These mutations can stabilize the active conformation of the kinase, reducing the relative affinity of the inhibitor.[4]

The development of next-generation FGFR inhibitors and combination therapies are strategies being explored to overcome these resistance mechanisms.

## Conclusion

**Infigratinib** is a potent and selective inhibitor of FGFR1-3 that has demonstrated significant clinical activity against FGFR2 fusion-positive cholangiocarcinoma. Its mechanism of action is well-characterized, involving the ATP-competitive inhibition of the FGFR2 kinase domain and the subsequent blockade of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of **infigratinib**, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community engaged in cancer research and drug development. Understanding the nuances of its mechanism and the emergence of resistance will be critical for optimizing its therapeutic use and developing novel strategies to improve patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Detection of FGFR fusions in intrahepatic cholangiocarcinoma using targeted RNA sequencing. - ASCO [asco.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Highly Transplantable Cholangiocarcinoma Cell Lines from a Patient-Derived Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Infigratinib's Mechanism of Action on FGFR2 Fusions: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b612010#infigratinib-mechanism-of-action-on-fgfr2-fusions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com